molecular formula C11H11ClN2O5 B3373096 2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide CAS No. 949984-49-0

2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide

Cat. No.: B3373096
CAS No.: 949984-49-0
M. Wt: 286.67 g/mol
InChI Key: AHQUPQHCXNDTID-UHFFFAOYSA-N
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Description

2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is a chemical compound with the molecular formula C11H11ClN2O5 and a molecular weight of 286.67 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide typically involves multiple steps, starting with the nitration of the benzodioxepin core followed by chlorination and acetylation. The reaction conditions include the use of strong acids and oxidizing agents to introduce the nitro group, and subsequent reactions to add the chloro and acetamide groups.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the exothermic nature of the reactions and to handle the hazardous materials safely.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide can undergo various types of chemical reactions, including:

  • Oxidation: : The nitro group can be further oxidized to produce more oxidized derivatives.

  • Reduction: : The nitro group can be reduced to an amine group.

  • Substitution: : The chloro and acetamide groups can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Typical reducing agents include iron (Fe) and hydrogen gas (H2).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Nitroso derivatives and nitrate esters.

  • Reduction: : Amines and amides.

  • Substitution: : Various derivatives with different functional groups.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Studied for its potential biological activity and interactions with biological targets.

  • Medicine: : Investigated for its therapeutic potential in treating various diseases.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group, in particular, plays a crucial role in its biological activity, potentially interacting with enzymes or receptors to elicit a response.

Comparison with Similar Compounds

Similar Compounds

  • 2H-1,4-Benzodiazepin-2-one, 1,3-dihydro-7-chloro-5-(o-fluorophenyl)-3

  • 2H-1,5-Benzodioxepin, 3,4-dihydro-

Uniqueness

2-chloro-N-(8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)acetamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities. Its structural complexity and reactivity make it a valuable compound in various research applications.

Properties

IUPAC Name

2-chloro-N-(7-nitro-3,4-dihydro-2H-1,5-benzodioxepin-8-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O5/c12-6-11(15)13-7-4-9-10(5-8(7)14(16)17)19-3-1-2-18-9/h4-5H,1-3,6H2,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHQUPQHCXNDTID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C(=C2)NC(=O)CCl)[N+](=O)[O-])OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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